![molecular formula C8H14N4 B1588013 3-cyclohexyl-1H-1,2,4-triazol-5-amine CAS No. 90111-72-1](/img/structure/B1588013.png)
3-cyclohexyl-1H-1,2,4-triazol-5-amine
Overview
Description
3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C8H14N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which imparts unique chemical and physical properties .
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-1H-1,2,4-triazol-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that triazoles, the class of compounds to which it belongs, often interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Based on its structural similarity to other triazoles, it may be involved in a variety of biochemical processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 3888°C at 760 mmHg . These properties may influence its bioavailability.
Preparation Methods
The synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine typically involves several steps. One common method is the intramolecular cyclocondensation of amidoguanidines. Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These methods, however, often require harsh reaction conditions and tedious purification procedures . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-Cyclohexyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include hydrazines, amidines, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazoles, including 3-cyclohexyl-1H-1,2,4-triazol-5-amine, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 0.25 μg/mL |
Derivative A | Candida albicans | 0.0156 μg/mL |
Derivative B | Escherichia coli | 0.5 μg/mL |
Studies have shown that modifications to the triazole ring can enhance antibacterial activity. For instance, the introduction of electron-donating groups has been linked to increased potency against bacterial strains .
Antifungal Properties
The compound has also demonstrated antifungal activity. Research suggests that certain derivatives can outperform traditional antifungal agents like fluconazole.
Table 2: Antifungal Activity of Triazole Derivatives
Compound | Target Fungi | MIC (μg/mL) |
---|---|---|
This compound | Aspergillus fumigatus | 1 μg/mL |
Derivative C | Candida parapsilosis | 0.0039 μg/mL |
The mechanism of action typically involves the disruption of fungal cell membrane integrity through inhibition of specific enzymes .
Serine Protease Inhibition
Recent studies have explored the potential of this compound as a selective inhibitor of serine proteases such as thrombin and factor XIIa. The introduction of an amide moiety has been shown to enhance binding affinity and selectivity.
Table 3: Inhibition Potency Against Serine Proteases
Compound | Enzyme | IC50 (nM) |
---|---|---|
Amide Derivative D | Thrombin | 41 |
Amide Derivative E | Factor XIIa | 28 |
These findings suggest that this compound could be developed into a therapeutic agent for conditions involving thrombosis .
Agrochemical Applications
The triazole structure is known for its utility in agrochemicals as fungicides and herbicides. Compounds similar to this compound have been evaluated for their efficacy in controlling plant pathogens.
Table 4: Efficacy of Triazole Compounds in Agriculture
Compound | Target Pathogen | Efficacy (%) |
---|---|---|
Triazole A | Fusarium graminearum | 85 |
Triazole B | Phytophthora infestans | 90 |
These compounds work through disrupting the biosynthesis pathways of ergosterol in fungi, leading to cell death .
Material Science Applications
In material science, triazole compounds are being explored for their potential in creating novel polymers and coatings due to their unique chemical properties.
Table 5: Properties of Triazole-Based Polymers
Polymer Type | Property |
---|---|
Triazole Polymer A | High thermal stability |
Triazole Polymer B | Enhanced mechanical strength |
These materials could find applications in electronics and coatings where durability and resistance to environmental factors are crucial .
Comparison with Similar Compounds
3-Cyclohexyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:
1,2,3-Triazoles: Known for their applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to this compound but with different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The triazole moiety can coordinate with metal ions and inhibit enzymatic activities, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit antimicrobial properties against a range of bacteria and fungi. The specific interactions of this compound with bacterial enzymes have been documented to inhibit growth effectively.
Anticancer Activity
Studies have shown that derivatives of the 1,2,4-triazole scaffold demonstrate anticancer effects . For instance, compounds similar to this compound have been evaluated against various cancer cell lines using assays such as XTT. The results indicate significant cytotoxicity against several cancer types.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 15.2 | Inhibition of tubulin polymerization |
Similar Triazole Derivative | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
Anti-inflammatory Activity
Recent studies suggest that this compound may also possess anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Anticancer Evaluation
In a study published in Elsevier, researchers synthesized several triazole derivatives and evaluated their anticancer activity. The study highlighted the effectiveness of the triazole core in inhibiting cancer cell proliferation. Specifically, compounds with substituents similar to those in this compound demonstrated dual anticancer activity through antiangiogenic mechanisms .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds closely related to this compound exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Properties
IUPAC Name |
5-cyclohexyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKYLXXPZPFWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390309 | |
Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90111-72-1 | |
Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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